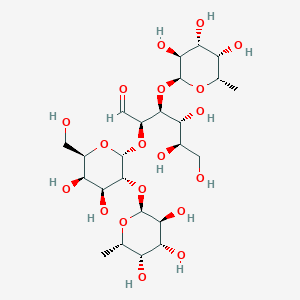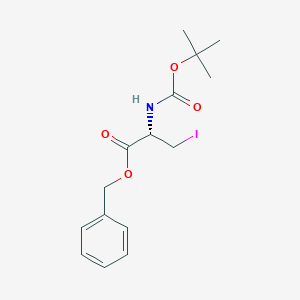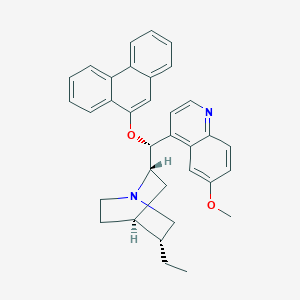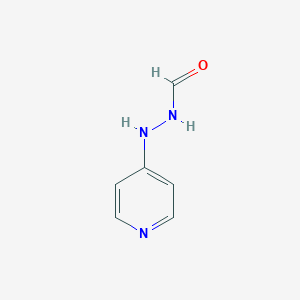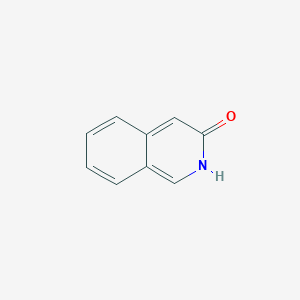
3-ヒドロキシイソキノリン
概要
説明
3-Hydroxyisoquinoline, also known as 3-Isoquinolinol, is a heterocyclic aromatic compound with the chemical formula C9H7NO. It is characterized by the presence of a hydroxyl group attached to the isoquinoline ring. This compound is known for its presence in various natural products and pharmaceuticals .
科学的研究の応用
3-Hydroxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: 3-Hydroxyisoquinoline is used in the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: One of the convenient methods for synthesizing 3-Hydroxyisoquinoline involves the use of β-ketoesters in a one-pot aryne acyl-alkylation/condensation procedure . This method provides a new route to these polyaromatic structures in only two steps from commercially available carboxylic acid starting materials.
Another method involves the direct oxidation of dihydroquinolinium salts. This process includes the reaction of aryldiazonium salt with alkene in a nitrile solution, followed by further oxidation to yield 3-Hydroxyisoquinoline .
Industrial Production Methods: Industrial production methods for 3-Hydroxyisoquinoline are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 3-Hydroxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
作用機序
The mechanism of action of 3-Hydroxyisoquinoline involves excited state proton transfer mechanisms. Upon optical excitation, the enol/enol form of the compound is excited to the first excited state, then transfers one proton, and transitions to the ground state to transfer another proton. This process is controlled by the polarity of the solvent and provides a possible explanation for the fluorescence quenching observed .
類似化合物との比較
- 2-Hydroxyquinoline
- 4-Hydroxyisoquinoline
- 5-Hydroxyisoquinoline
- 6-Hydroxyquinoline
Comparison: 3-Hydroxyisoquinoline is unique due to its specific hydroxyl group position on the isoquinoline ring, which influences its chemical reactivity and biological activity. Compared to other hydroxyisoquinolines, it exhibits distinct excited state proton transfer mechanisms and photophysical properties .
特性
IUPAC Name |
2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-81-2 | |
| Record name | 3(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxyisoquinoline?
A1: 3-Hydroxyisoquinoline has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: What tautomeric forms can 3-hydroxyisoquinoline exist in?
A2: 3-Hydroxyisoquinoline can exist in two tautomeric forms: the lactim (3-hydroxyisoquinoline) form and the lactam (1H-isoquinolin-3-one) form. [, ]
Q3: What spectroscopic techniques have been used to study 3-hydroxyisoquinoline?
A4: Various spectroscopic techniques have been employed to study 3-hydroxyisoquinoline, including UV-Vis spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and slow photoelectron spectroscopy (SPES). [, , , ]
Q4: What does the UV spectrum of 3-hydroxyisoquinoline reveal about its tautomeric forms?
A5: UV spectroscopy has been instrumental in determining the dominant tautomeric forms of 3-hydroxyisoquinoline and its derivatives in various solvents. []
Q5: What insights can be gained from the slow photoelectron spectrum (SPES) of 3-hydroxyisoquinoline?
A6: SPES studies on 3-hydroxyisoquinoline reveal that near the ionization thresholds, photoionization occurs primarily through a direct process. The spectra, supported by theoretical calculations, help assign vibrational transitions and determine the adiabatic ionization energy of the molecule. []
Q6: How has computational chemistry been utilized in understanding 3-hydroxyisoquinoline?
A7: Computational methods like density functional theory (DFT), time-dependent density functional theory (TDDFT), and coupled cluster methods have been employed to investigate the tautomerization mechanisms, excited state properties, and solvent effects on 3-hydroxyisoquinoline. [, , , ]
Q7: What do theoretical calculations reveal about the tautomerization mechanism of 3-hydroxyisoquinoline?
A8: Theoretical studies suggest that the proton transfer process during tautomerization of 3-hydroxyisoquinoline is a tunneling event significantly influenced by the movement of heavier atoms involved in hydrogen bonding. []
Q8: What synthetic applications utilize 3-hydroxyisoquinoline as a building block?
A9: 3-Hydroxyisoquinoline serves as a valuable scaffold in organic synthesis. For instance, it acts as a reactant in the synthesis of substituted pyrano[2,3-c]isoquinolines (2-amino-4H-chromenes) via a three-component reaction. []
Q9: Has 3-hydroxyisoquinoline been explored in the context of aryne chemistry?
A10: Yes, 3-hydroxyisoquinoline plays a crucial role in the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters via a one-pot aryne acyl-alkylation/condensation procedure. [, ]
Q10: How does the substitution pattern on 3-hydroxyisoquinoline affect its fluorescence properties?
A11: Research indicates that the substitution pattern on the benzo core of 3-hydroxyisoquinoline can significantly impact its fluorescence quantum yields, with trimethoxy substitution causing a noticeable red shift in emission bands. []
Q11: Does protonation of the isoquinoline nitrogen influence the fluorescence of 3-hydroxyisoquinoline derivatives?
A12: Protonation of the isoquinoline nitrogen leads to efficient static quenching of fluorescence in 3-hydroxyisoquinoline derivatives. []
Q12: What potential biological activities have been explored for 3-hydroxyisoquinoline derivatives?
A13: Derivatives of 3-hydroxyisoquinoline have shown potential as inhibitors of HCV NS5b RNA-dependent RNA polymerase, a key target for antiviral drug development. [] Additionally, certain derivatives have been investigated for their 5-lipoxygenase (5-LO) inhibitory activity. [, ]
Q13: Are there any studies exploring the fluorescence properties of 3-hydroxyisoquinoline derivatives in biological systems?
A14: A highly functionalized 3-hydroxyisoquinoline derivative exhibited blue fluorescence and localized in the cell nuclei of Ciona intestinalis larvae. This suggests potential applications of 3-hydroxyisoquinoline derivatives as fluorescent dyes for biological imaging. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


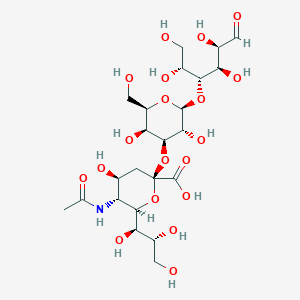
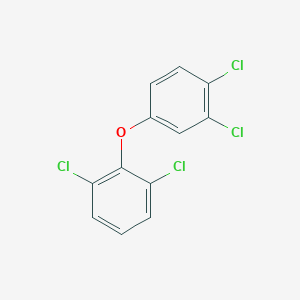
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
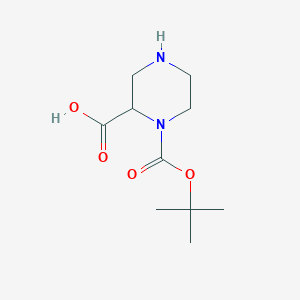
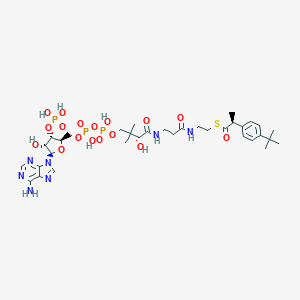

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
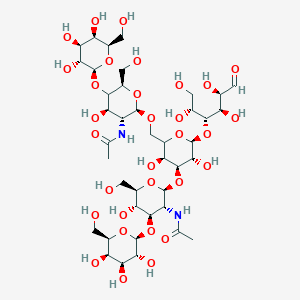
![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
